molecular formula C12H16ClN3OS B1404487 {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride CAS No. 1423032-57-8

{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride

Cat. No.: B1404487
CAS No.: 1423032-57-8
M. Wt: 285.79 g/mol
InChI Key: ILAOMLZKFJHMAC-UHFFFAOYSA-N
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Description

Scope and Significance of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine Hydrochloride

The compound this compound occupies a unique position within the landscape of heterocyclic chemistry due to its multi-functional structural architecture. This molecule represents a convergence of three distinct chemical scaffolds: the electron-rich thiophene system, the electron-deficient 1,2,4-oxadiazole heterocycle, and the conformationally flexible cyclohexylamine framework. The significance of this compound extends beyond mere structural novelty, as each component contributes specific physicochemical properties that collectively enhance its potential for diverse applications.

The thiophene moiety introduces sulfur-based aromaticity, which provides unique electronic characteristics compared to traditional benzene rings. This heterocyclic system contributes to enhanced lipophilicity and can participate in specific intermolecular interactions, including sulfur-π interactions and hydrogen bonding through its electron-rich nature. The 3-position substitution pattern on the thiophene ring is particularly significant, as it provides optimal electronic communication with the attached oxadiazole system while maintaining structural stability.

The 1,2,4-oxadiazole core serves as the central linking unit in this molecular framework, providing both structural rigidity and unique electronic properties. This five-membered heterocycle is characterized by its high dipole moment and polarizability, which results in greater optical anisotropy and birefringence compared to other heterocyclic systems. The oxadiazole ring also serves as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability while maintaining similar binding interactions with biological targets.

The cyclohexylamine component contributes conformational flexibility and enhanced binding affinity through its saturated ring system. The tertiary amine functionality provides a basic center that can participate in ionic interactions and hydrogen bonding, while the cyclohexyl ring adopts chair conformations that optimize steric interactions with target proteins. This structural element is crucial for modulating the compound's solubility profile and membrane permeability characteristics.

Recent research has demonstrated that compounds incorporating similar structural motifs exhibit significant biological activities across multiple therapeutic areas. The anticancer potential of this compound class has been particularly noteworthy, with studies showing impressive activity against various cancer cell lines. Structure-activity relationship investigations have revealed that the specific combination of thiophene and oxadiazole functionalities contributes to enhanced biological efficacy compared to individual components.

Biological Activity Target Cell Line IC₅₀ Value (μM) Reference Compound
Anticancer (Ovarian) OVXF 899 2.76 Thienyl-oxadiazole derivative
Anticancer (Mesothelioma) PXF 1752 9.27 Thienyl-oxadiazole derivative
Anticancer (Lung) A549 0.11 Related oxadiazole analog
Anticancer (Colon) HCT-116 13.6 Similar structural framework

The scope of applications for this compound extends into materials science applications, where the unique electronic properties of the oxadiazole core have been exploited for organic light-emitting diode development and liquid crystal technologies. The compound's molecular architecture provides optimal balance between thermal stability and electronic performance, making it suitable for advanced materials applications.

Historical Context and Development of 1,2,4-Oxadiazole Derivatives

The historical development of 1,2,4-oxadiazole derivatives traces back to the late 19th century, establishing a rich chemical heritage that continues to influence contemporary research directions. The initial synthesis of the 1,2,4-oxadiazole heterocycle was accomplished in 1884 by Tiemann and Krüger, who originally classified this novel five-membered ring system as azoxime or furo[ab1]diazole. This pioneering work laid the foundation for what would eventually become one of the most versatile and widely studied heterocyclic frameworks in medicinal chemistry.

The early decades following the initial discovery were characterized by limited exploration of the oxadiazole scaffold, with significant chemical investigation not beginning until approximately 80 years after its first synthesis. The renewed interest in 1,2,4-oxadiazoles emerged in the 1960s when researchers began to recognize the unique photochemical properties of these heterocycles, particularly their ability to undergo rearrangement reactions to form other heterocyclic systems. This discovery marked a turning point in oxadiazole chemistry and sparked systematic investigations into their synthetic accessibility and chemical reactivity.

The biological potential of 1,2,4-oxadiazole derivatives began to be recognized in the early 1940s, when initial studies revealed promising pharmacological activities across multiple therapeutic areas. These early investigations demonstrated that the oxadiazole ring system could serve as a privileged scaffold for drug design, offering unique binding interactions with biological targets while maintaining favorable pharmacokinetic properties. The heterocycle's ability to participate in hydrogen bonding through its nitrogen and oxygen atoms, combined with its aromatic character, made it an attractive replacement for traditional pharmacophores.

A significant milestone in the clinical development of oxadiazole-containing compounds occurred approximately 20 years after the initial biological studies began, with the introduction of Oxolamine to the pharmaceutical market. This first-in-class commercial drug containing a 1,2,4-oxadiazole ring was developed as a cough suppressant and represented the successful translation of oxadiazole chemistry from laboratory curiosity to therapeutic reality. The success of Oxolamine validated the potential of the oxadiazole scaffold and encouraged further research into related derivatives.

The subsequent four decades have witnessed an extraordinary expansion in oxadiazole research, with investigations spanning diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and antiangiogenic effects. This broad spectrum of activities has been attributed to the unique electronic properties of the oxadiazole ring, which enables selective interactions with multiple biological targets. Research has demonstrated that oxadiazole derivatives can function as inhibitors of various enzymes including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and Rearranged during Transfection kinase.

The development of thiophene-containing oxadiazole derivatives represents a more recent advancement in this field, building upon the established foundation of oxadiazole chemistry while incorporating the unique properties of sulfur-containing heterocycles. The combination of thiophene and oxadiazole moieties has proven particularly effective in medicinal chemistry applications, where the sulfur atom can participate in additional binding interactions while the oxadiazole core maintains its established biological activity profile.

Historical Period Key Development Significance
1884 Initial synthesis by Tiemann and Krüger First preparation of 1,2,4-oxadiazole scaffold
1940s Beginning of biological activity studies Recognition of therapeutic potential
1960s Discovery of photochemical properties Renewed scientific interest
1960s Introduction of Oxolamine First commercial oxadiazole drug
1980s-present Expansion into diverse biological areas Broad therapeutic applications

The evolution of synthetic methodologies for oxadiazole preparation has paralleled the growing interest in their biological applications. Early synthetic approaches relied on the cyclization of amidoximes with carboxylic acid derivatives, often under harsh conditions that limited their synthetic utility. Contemporary methods have evolved to include more efficient procedures utilizing modern coupling reagents and mild reaction conditions, enabling the preparation of complex oxadiazole derivatives with enhanced structural diversity.

Overview of the Chemical Compound's Structural Class

The structural class encompassing this compound represents a sophisticated integration of three distinct heterocyclic and alicyclic systems, each contributing unique chemical properties to the overall molecular framework. This multi-component architecture places the compound within the broader category of hybrid molecules, where individual pharmacophoric elements are combined to achieve enhanced biological activity and improved physicochemical properties compared to single-component systems.

The 1,2,4-oxadiazole central core serves as the primary structural organizing element, providing both electronic characteristics and geometric constraints that influence the overall molecular conformation. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom arranged in a specific pattern that creates an electron-deficient aromatic system. The positioning of heteroatoms within the ring generates significant dipole moments and enables specific interactions with biological targets through hydrogen bonding and electrostatic interactions. The 1,2,4-oxadiazole isomer is particularly stable compared to other oxadiazole configurations, making it suitable for pharmaceutical applications where metabolic stability is crucial.

The thiophene substituent at the 3-position of the oxadiazole ring introduces sulfur-based aromaticity that significantly modifies the electronic properties of the overall system. Thiophene rings are characterized by their electron-rich nature due to the presence of sulfur's lone pairs, which participate in the aromatic π-system. This electron density distribution creates opportunities for π-π stacking interactions and enhances the compound's lipophilic character. The 3-position substitution pattern on the thiophene ring is sterically favorable and allows for optimal electronic communication between the thiophene π-system and the electron-deficient oxadiazole ring.

The cyclohexylamine component represents the aliphatic portion of the molecule, providing conformational flexibility through its saturated six-membered ring system. The cyclohexyl ring exists predominantly in chair conformations, which minimize steric strain and allow for optimal positioning of substituents. The amine functionality contributes basicity to the molecule and serves as a potential site for protonation under physiological conditions. This basic center can participate in ionic interactions with negatively charged residues in proteins and can enhance water solubility through salt formation.

The hydrochloride salt form of the compound provides improved handling characteristics and enhanced water solubility compared to the free base. Salt formation is a common pharmaceutical strategy for improving the physicochemical properties of basic compounds, as it typically results in better crystallinity, increased stability, and more predictable dissolution behavior. The chloride counterion forms ionic interactions with the protonated amine, creating a stable crystalline structure suitable for pharmaceutical formulation.

Comparative analysis of structurally related compounds reveals important structure-activity relationships within this chemical class. Compounds featuring similar oxadiazole cores but different substituent patterns demonstrate varying biological activities, highlighting the importance of specific structural elements. The presence of aromatic substituents, particularly electron-rich systems like thiophene, consistently correlates with enhanced biological activity compared to aliphatic analogs.

Structural Component Key Properties Functional Contribution
1,2,4-Oxadiazole core Electron-deficient, high dipole moment Central pharmacophore, hydrogen bonding
3-Thienyl substituent Electron-rich, sulfur-containing aromatic π-π interactions, lipophilicity enhancement
Cyclohexyl ring Conformationally flexible, saturated Steric optimization, binding affinity
Amine functionality Basic center, hydrogen bond donor Ionic interactions, solubility enhancement

The molecular weight of 285.79 grams per mole places this compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting favorable absorption and distribution characteristics. The predicted logarithm of the partition coefficient (logP) value of approximately 2.5 indicates balanced lipophilicity that should support both membrane permeability and aqueous solubility.

Electronic structure calculations have revealed that the highest occupied molecular orbital is primarily localized on the thiophene ring, while the lowest unoccupied molecular orbital is centered on the oxadiazole system. This electronic distribution creates a donor-acceptor arrangement that can facilitate intramolecular charge transfer processes and may contribute to the compound's optical properties in materials science applications.

Relevance in Contemporary Chemical and Materials Research

The contemporary relevance of this compound extends across multiple research domains, reflecting the versatility of its structural framework and the unique properties arising from its multi-component architecture. Current research initiatives are exploring applications ranging from advanced pharmaceutical development to cutting-edge materials science, demonstrating the compound's potential to address diverse technological challenges.

In the realm of anticancer drug discovery, compounds incorporating the thiophene-oxadiazole framework have emerged as promising candidates for next-generation therapeutic agents. Recent studies have demonstrated that structural analogs of this compound exhibit significant antiproliferative activity against multiple cancer cell lines, with some derivatives showing superior efficacy compared to established chemotherapeutic agents. The mechanism of action appears to involve modulation of key signaling pathways responsible for cell proliferation and apoptosis, including the phosphoinositide 3-kinase pathway that plays a crucial role in cancer cell survival.

The compound's structural architecture has proven particularly valuable in structure-based drug design initiatives, where computational modeling techniques are employed to optimize binding interactions with specific protein targets. The rigid oxadiazole core provides a stable scaffolding element that maintains optimal geometric relationships between pharmacophoric groups, while the thiophene and cyclohexylamine substituents can be modified to fine-tune binding affinity and selectivity. This rational design approach has led to the development of potent inhibitors for various therapeutic targets.

Contemporary materials science research has identified 1,2,4-oxadiazole derivatives as exceptional candidates for organic electronic devices, particularly in the development of organic light-emitting diodes and organic photovoltaic cells. The intrinsic asymmetry of the 1,2,4-oxadiazole ring system enables the synthesis of bipolar host materials that can efficiently transport both electrons and holes, leading to improved device performance. The high triplet energy levels characteristic of oxadiazole derivatives make them particularly suitable for blue phosphorescent devices, which represent one of the most challenging applications in organic electronics.

Research into liquid crystalline materials has revealed that appropriately substituted oxadiazole derivatives can exhibit ferroelectric properties, making them valuable for advanced display technologies and electro-optic applications. The high dipole moment and polarizability of the oxadiazole core contribute to the formation of ordered mesophases that can be electrically switched, enabling potential applications in fast-response liquid crystal displays and spatial light modulators.

The field of chemosensor development has benefited significantly from the unique electronic properties of oxadiazole-containing compounds. The presence of pyridine-like nitrogen atoms in the oxadiazole ring imparts coordinating behavior that can be exploited for metal ion detection. Recent investigations have demonstrated that oxadiazole derivatives can function as highly selective fluorescence sensors for various metal ions, with detection limits suitable for environmental monitoring and biological applications.

Research Area Application Key Advantages Current Status
Anticancer Research Therapeutic agents High potency, selectivity Preclinical studies
Organic Electronics Light-emitting diodes High triplet energy, bipolar transport Device optimization
Liquid Crystals Display technologies Ferroelectric properties Materials development
Chemosensors Metal ion detection High selectivity, fluorescence response Prototype devices

The development of coordination polymers and metal-organic frameworks incorporating oxadiazole ligands represents another active area of contemporary research. These materials combine the structural versatility of oxadiazole linkers with the unique properties of metal nodes to create porous materials with applications in gas storage, separation, and catalysis. The ability of oxadiazole derivatives to adopt multiple coordination modes with metal centers provides synthetic flexibility for designing materials with tailored properties.

Recent advances in synthetic methodology have enabled the preparation of increasingly complex oxadiazole derivatives with enhanced functionality. Modern coupling reactions, including palladium-catalyzed cross-coupling procedures, have been successfully employed to introduce diverse substituents onto the oxadiazole core. These synthetic developments have expanded the accessible chemical space and enabled the preparation of compound libraries for high-throughput screening applications.

The integration of computational chemistry techniques with experimental research has accelerated progress in oxadiazole-based drug discovery and materials development. Molecular dynamics simulations, density functional theory calculations, and machine learning approaches are being employed to predict compound properties and guide synthetic efforts. These computational tools have proven particularly valuable for understanding structure-activity relationships and optimizing compound design.

Properties

IUPAC Name

1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAOMLZKFJHMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology: Oxidative Cyclization of N-Acylhydrazones

The core of the compound, the 1,2,4-oxadiazole ring, is most efficiently synthesized via oxidative cyclization of N-acylhydrazones derived from pyrrole-2-carbaldehydes. This route is favored due to its high yields and operational simplicity.

  • Starting Materials:

    • Pyrrole-2-carbaldehyde derivatives
    • Benzohydrazide or substituted hydrazides
  • Reaction Conditions:

    • Reflux in toluene
    • Oxidants such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or iodine (I₂)
    • Bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Yield Data:

    • 70–96% yields reported for N-benzoylhydrazone intermediates
    • Optimal cyclization using NIS/NaOH in DMSO at 100°C yields 80–98% of the oxadiazole derivatives.

Reaction Scheme:

Pyrrole-2-carbaldehyde + Benzohydrazide → N-Benzoylhydrazone → Oxidative cyclization → 1,2,4-Oxadiazole

Introduction of the Thienyl Group

The thienyl substituent at the 3-position of the oxadiazole ring is incorporated either via:

Recent literature emphasizes the use of thienyl nitriles as starting materials in the cyclization step, ensuring regioselectivity and high yields.

Attachment of Cyclohexylamine

The final step involves nucleophilic substitution or addition of cyclohexylamine to the oxadiazole intermediate:

  • Reaction Conditions:

    • Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Elevated temperatures (80–120°C)
    • Catalysts or bases like triethylamine (TEA) may be employed to facilitate nucleophilic attack
  • Mechanism:

    • The nucleophilic amine attacks electrophilic centers on the oxadiazole ring or reacts with activated intermediates, leading to the formation of the amino cyclohexyl derivative.
  • Yield Data:

    • Yields often range from 70% to 85%, depending on reaction conditions and purity of intermediates.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt to enhance stability and solubility:

  • Procedure:

    • Treatment of the amino compound with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether)
    • Crystallization from suitable solvents to obtain pure hydrochloride salt
  • Final Yield:

    • Typically high (>90%) with high purity, suitable for pharmaceutical applications

Summary of Preparation Data

Step Reaction Reagents Conditions Yield Reference
1 Cyclization to oxadiazole N-acylhydrazide + oxidant Reflux, 100°C, NIS/NaOH in DMSO 80–98%
2 Thienyl substitution Thienyl nitrile or hydrazide Controlled regioselective conditions Variable
3 Attachment of cyclohexylamine Cyclohexylamine DMF/DMSO, 80–120°C 70–85%
4 Salt formation HCl gas or HCl solution Room temperature >90% Standard procedure

Notes and Considerations

  • The oxidative cyclization route is preferred due to its high efficiency and broad substrate scope.
  • The choice of oxidant and solvent critically influences the yield and purity of the oxadiazole ring.
  • The thienyl group can be introduced either before or after ring formation, with the former generally offering better regioselectivity.
  • The final amination step is sensitive to reaction conditions; excess cyclohexylamine and elevated temperatures improve yields.
  • Purification typically involves recrystallization or chromatography to ensure high purity of the hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Reactions at Oxadiazole Core

The 1,2,4-oxadiazole ring demonstrates nucleophilic susceptibility at position 5 due to electron-deficient characteristics. Key reactions include:

  • Nucleophilic substitution with amines or alcohols under acidic conditions, forming substituted derivatives (e.g., 5-alkoxy or 5-amino-oxadiazoles) .

  • Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) targeting the N-O bond, yielding open-chain intermediates for downstream functionalization .

Electrophilic Substitution at Thienyl Group

The 3-thienyl moiety undergoes electrophilic aromatic substitution (EAS):

Reaction TypeConditionsProducts FormedReference
HalogenationCl₂/FeCl₃ or Br₂ in CH₃COOH4-halo-3-thienyl derivatives
SulfonationH₂SO₄/SO₃Thiophene-3-sulfonic acids
NitrationHNO₃/H₂SO₄ at 0–5°C4-nitro-3-thienyl derivatives

These modifications enhance solubility or enable conjugation with biomolecules in pharmacological applications.

Cycloaddition and Ring-Forming Reactions

The oxadiazole-thienyl system participates in [3+2] cycloadditions:

  • With alkynes : Forms fused bicyclic structures under Cu(I) catalysis .

  • With nitrile oxides : Generates 1,2,4-oxadiazolo[3,4-d]isoxazoles via microwave-assisted reactions (60–80% yields) .

Amine Functionalization

The cyclohexylamine group undergoes classical amine reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under Schotten-Baumann conditions .

  • Reductive alkylation : Forms N-alkylated derivatives using aldehydes/ketones and NaBH₃CN .

  • Condensation : With carbonyl compounds (e.g., benzaldehyde) to generate Schiff bases, often used in coordination chemistry .

Catalytic Transformations

Modern synthetic methods enhance reaction efficiency:

MethodCatalystTemperatureYield (%)Application
Microwave-assistedMgO/KF120°C75–85Oxadiazole ring stabilization
Solvent-freePCl₅80°C68Amide bond formation
PhotochemicalUV light (254 nm)RT55Thienyl functionalization

Data adapted from studies on analogous 1,2,4-oxadiazole systems .

Biological Reactivity

In pharmacological contexts, the compound interacts with biological targets through:

  • Hydrogen bonding : Between oxadiazole N-atoms and enzyme active sites (e.g., HDAC inhibition observed in analogs with IC₅₀ = 8.2–12.1 nM) .

  • π-π stacking : Thienyl group interactions with aromatic residues in proteins .

  • Hydrophobic effects : Cyclohexyl moiety binding to nonpolar enzyme pockets .

Stability and Degradation Pathways

Critical stability considerations:

  • Acidic hydrolysis : Oxadiazole ring cleavage occurs in concentrated HCl (>6 M), producing carboxylic acid derivatives .

  • Thermal decomposition : Above 200°C, releases NH₃ and forms thienyl ketones .

  • Photodegradation : UV exposure induces C-S bond cleavage in thienyl group .

Scientific Research Applications

Anticancer Properties

Recent studies highlight the anticancer potential of oxadiazole derivatives, including {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The introduction of electron-withdrawing groups (EWGs) at specific positions has been linked to enhanced biological activity .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Oxadiazole derivatives have also demonstrated anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses. This makes them potential candidates for treating inflammatory diseases such as arthritis and asthma .

Drug Development

The structural features of this compound make it a valuable scaffold in drug design:

  • PI3-Kinase Inhibition : Similar compounds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a target in cancer therapy due to its role in cell growth and survival .
  • SARS-CoV-2 Research : Recent investigations into oxadiazoles have explored their potential against viral proteases like the papain-like protease (PLpro) of SARS-CoV-2, indicating their relevance in antiviral drug development .

Synthesis and Evaluation

A study published in 2020 synthesized several novel oxadiazole derivatives and evaluated their biological activities against cancer cell lines. Among these, compounds featuring thienyl substitutions exhibited promising results with IC50 values comparable to established anticancer drugs like doxorubicin .

CompoundCell Line TestedIC50 Value (µM)Activity
8WiDr4.5High
10aHCT-11613.6Moderate
11aA5490.11High

Structure-Activity Relationship (SAR)

The SAR studies indicated that the presence of specific substituents significantly affects the biological activity of oxadiazole derivatives:

  • Electron Donating Groups (EDGs) were found to enhance activity.
  • Conversely, the introduction of EWGs was correlated with reduced potency .

Mechanism of Action

The mechanism of action of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride involves its interaction with specific molecular targets. The thienyl and oxadiazole moieties may interact with enzymes or receptors, modulating their activity. The cyclohexylamine group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, linker groups, and core rings. Below is a detailed comparison based on physicochemical properties, structural features, and biological relevance.

Structural and Physicochemical Comparisons

Compound Name Substituent on Oxadiazole Core Structure Molecular Formula Molecular Weight (g/mol) Solubility Key Features
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride (Target) 3-Thienyl Cyclohexane C₁₂H₁₆ClN₃OS 285.8 ≥5 mg/mL (DMSO) High lipophilicity; sulfur heterocycle enhances π-π interactions.
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Ethyl Ethyl chain C₆H₁₂ClN₃O 177.64 Not reported Linear aliphatic chain; lower molecular weight.
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Bromophenyl Ethane C₁₀H₁₀BrClN₃O 315.6 Not reported Bulky bromophenyl group increases steric hindrance.
[1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride Methyl Propane C₆H₁₁ClN₃O 176.6 Not reported Short alkyl chain; methyl group reduces steric bulk.
{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride 4-tert-Butylphenyl Methane C₁₃H₁₈ClN₃O 267.8 Not reported tert-Butyl group enhances lipophilicity and metabolic stability.
[3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride Phenyl + methylthio Propane C₁₂H₁₅ClN₃OS 285.8 Not reported Thioether linkage may improve membrane permeability.
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride Dimethylaminomethyl Cycloheptane C₁₃H₂₃Cl₂N₅O 311.25 Not reported Larger cycloheptane core; dimethylamino group enhances basicity.

Key Findings and Implications

Substituent Effects: Aromatic vs. Aliphatic: Thienyl and phenyl groups enhance aromatic stacking, while alkyl chains (e.g., ethyl) improve solubility but reduce target affinity .

Core Structure Impact :

  • Cyclohexyl vs. cycloheptane () or linear chains (): Larger rings increase conformational rigidity but may reduce bioavailability .

Pharmacokinetic Profiles :

  • The target compound’s molecular weight (285.8 g/mol) and logP (predicted ~2.5) align with Lipinski’s rules for drug-likeness, unlike bulkier analogs (e.g., SLF108185117, MW >400 g/mol) .

Biological Activity

The compound {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is a novel derivative belonging to the class of 1,2,4-oxadiazole compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl group linked to a thienyl-substituted 1,2,4-oxadiazole moiety. This unique combination may contribute to its potential biological efficacy.

Molecular Formula : C12_{12}H14_{14}ClN3_{3}O

Molecular Weight : 239.71 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities associated with 1,2,4-oxadiazole derivatives. The following table summarizes key activities reported for related compounds:

Biological Activity Mechanism of Action References
AnticancerInhibition of tumor cell proliferation via apoptosis induction
AntimicrobialDisruption of bacterial cell membranes and inhibition of metabolic pathways
Anti-inflammatoryInhibition of COX enzymes and reduction of pro-inflammatory cytokines
AntiviralInterference with viral replication processes

Anticancer Activity

A study assessing the cytotoxic effects of various 1,2,4-oxadiazole derivatives demonstrated that compounds with a thienyl substitution exhibited significant antiproliferative activity against multiple cancer cell lines. For instance:

  • Compound A (a derivative similar to our target compound) showed an IC50_{50} value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

These results suggest that this compound may possess similar or enhanced anticancer properties due to its structural features.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit potent antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis pathways. For example:

  • Oxadiazole Compounds : Demonstrated effectiveness against Gram-positive bacteria by inhibiting penicillin-binding proteins (PBPs), which are crucial for cell wall integrity .

This suggests that this compound could be evaluated for similar antimicrobial properties.

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

  • Study on Anticancer Properties : A compound structurally related to our target was tested against a panel of human tumor cell lines and showed remarkable selectivity and potency against renal cancer cells with an IC50_{50} value as low as 1.143 µM .
  • Antimicrobial Efficacy Assessment : Another study highlighted the broad-spectrum antimicrobial activity of oxadiazole derivatives against both bacterial and fungal pathogens. The compound's ability to inhibit growth was attributed to its interaction with essential microbial enzymes .

Q & A

Basic: What are the optimal synthetic routes for {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride?

Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions. For example, oxadiazole rings can be formed via the condensation of amidoximes with carboxylic acid derivatives under acidic or thermal conditions . A related study on a 1,2,4-oxadiazol-3-amine derivative (CGS 4270) utilized a two-step process: (1) coupling a nitrile with hydroxylamine to form an amidoxime intermediate, followed by (2) cyclization with a carboxylic acid or activated ester . For the target compound, modifications may include introducing the thienyl group via Suzuki-Miyaura coupling or direct substitution during cyclization. Key parameters to optimize include reaction temperature (80–120°C), solvent choice (e.g., DMF or acetic acid), and catalyst selection (e.g., ZnCl₂ for cyclization) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • X-ray Diffraction (XRD): Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data .
  • NMR Spectroscopy: Analyze 1^1H and 13^13C NMR to confirm the presence of the cyclohexylamine moiety (δ ~1.5–2.5 ppm for cyclohexyl protons) and thienyl-oxadiazole signals (aromatic protons at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula (e.g., C₁₃H₁₇ClN₄OS) .

Advanced: How does the thienyl substituent influence the compound’s bioactivity compared to phenyl or pyridyl analogues?

Methodological Answer:
Structure-activity relationship (SAR) studies can elucidate this:

  • Electron Density & Steric Effects: The thienyl group’s sulfur atom increases electron density, potentially enhancing π-π stacking with biological targets compared to phenyl groups. Computational modeling (e.g., DFT calculations) can quantify electronic effects .
  • Biological Assays: Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition). For example, replacing a pyridyl group with thienyl in oxadiazole derivatives altered binding affinity to Spns2 transporters in a study using SLF1081851 .
  • Solubility & Stability: Thienyl’s hydrophobicity may reduce aqueous solubility but improve membrane permeability. Assess via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What experimental strategies resolve contradictions in solubility and stability data under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm. For example, amiloride analogues showed stability at pH 4–7 but hydrolyzed in alkaline conditions .
  • Salt Form Comparison: Test hydrochloride vs. free base forms. The hydrochloride salt may enhance solubility in polar solvents but degrade faster in acidic media due to Cl⁻ exchange .
  • Controlled-Environment Testing: Use dynamic vapor sorption (DVS) to assess hygroscopicity and XRPD to detect polymorphic changes under stress conditions (40°C/75% RH) .

Advanced: How can computational methods guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., GPCRs or ion channels). A study on bevemipretide utilized docking to mitochondrial proteins to explain its modulatory effects .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors on the oxadiazole ring) using tools like PHASE. Compare with inactive analogues (e.g., 5-aryl-oxadiazol-3-amines lacking thienyl groups) .
  • ADMET Prediction: Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration. Adjust substituents (e.g., cyclohexyl vs. cyclopentyl) to optimize properties .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Monitor at 220 nm; retention time ~8–10 minutes .
  • Elemental Analysis: Confirm %C, %H, %N, and %Cl within ±0.4% of theoretical values (e.g., C 54.45%, H 5.52%, N 15.14%, Cl 11.20%) .
  • TLC Validation: Use silica gel plates with ethyl acetate/hexane (1:1); Rf ~0.5 under UV visualization .

Advanced: What mechanistic insights explain its activity in mitochondrial modulation?

Methodological Answer:

  • Mitochondrial Membrane Potential Assays: Use JC-1 dye to measure ΔΨm changes in cell lines. Compare with controls (e.g., FCCP for depolarization) .
  • ROS Detection: Employ DCFDA or MitoSOX to quantify reactive oxygen species (ROS) generation. Thienyl-oxadiazole derivatives may alter electron transport chain efficiency .
  • Protein Binding Studies: Conduct SPR or ITC to measure binding kinetics to mitochondrial proteins (e.g., adenine nucleotide translocase). Bevemipretide analogues showed nanomolar affinity in similar assays .

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Reactant of Route 1
Reactant of Route 1
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.